1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,4-dihydro-1H-pyrrolo[3,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-1-4-5(9-6)3-7(11)8-4/h1-2H,3H2,(H,8,11)(H,9,10) |
InChI Key |
JZWQDIGKJIAWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=O)N2)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridine 2,5 3h,4h Dione and Derivatives
General Synthetic Routes to Pyrrolo[3,2-b]pyridine Core Systems
The assembly of the fundamental pyrrolo[3,2-b]pyridine core is the initial critical step. This can be achieved through various annulation strategies.
One common approach involves the formation of the pyrrole (B145914) ring fused to a pyridine (B92270) moiety. This can be accomplished through several classic and modern synthetic methods. For instance, strategies analogous to well-known indole syntheses, such as the Fischer, Bischler-Möhlau, or Hemetsberger indole synthesis, can be adapted by using appropriately substituted aminopyridines as starting materials.
Another powerful method involves transition-metal-catalyzed cross-coupling reactions. For example, a suitably functionalized pyridine, such as a halo-aminopyridine, can undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. This approach offers the flexibility to introduce a variety of substituents onto the pyrrole ring.
Alternatively, the pyridine ring can be constructed onto a pre-formed pyrrole ring. This often involves the condensation of a substituted pyrrole with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization. For example, an aminopyrrole derivative can react with an α,β-unsaturated carbonyl compound in a Michael addition, followed by intramolecular condensation and subsequent oxidation to yield the fused pyridine ring.
Multicomponent reactions have also emerged as efficient methods for constructing pyridine rings. A Hantzsch-type pyridine synthesis, for instance, could be adapted where a β-enaminopyrrole, an aldehyde, and a β-ketoester are condensed in a one-pot reaction to build the pyridine ring onto the pyrrole core.
Targeted Synthesis of Fused Pyrrole-Pyridine Dione (B5365651) Nuclei
To specifically obtain the 1H-pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione nucleus, synthetic strategies must be chosen to ensure the correct placement of the carbonyl groups. This can be achieved through multi-component reactions, cyclo-condensation reactions, or specific cyclization procedures.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic structures. For related pyrrolopyridinone systems, one-pot procedures have been developed. For instance, a one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones has been achieved through a cascade process involving an Ugi–Zhu three-component reaction coupled with an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration mdpi.comnih.gov. A similar conceptual approach could be envisioned for the synthesis of the target [3,2-b] isomer, by carefully selecting starting materials that would lead to the desired regiochemistry and oxidation state.
For example, a hypothetical multi-component reaction could involve a substituted aminopyrrole, an α-ketoacid, and an isocyanide, which upon cyclization could potentially lead to the desired dione structure. The specific reagents and conditions would require significant optimization to control the regiochemical outcome.
Cyclo-condensation reactions are a cornerstone in the synthesis of heterocyclic compounds. To form the 2,5-dione, a plausible strategy would involve the condensation of a 2,3-diaminopyridine derivative with a suitable C2-building block, such as oxalic acid or its derivatives (e.g., oxalyl chloride, diethyl oxalate). This would be followed by a second cyclization to form the lactam ring of the dione.
Another approach could start from a substituted pyrrole. For example, a pyrrole-2,3-dicarboxylic acid derivative could be condensed with ammonia or a primary amine to form the pyridine ring with the necessary functionalities in place for subsequent conversion to the dione.
| Starting Materials | Reagents | Product | Reaction Type |
| 2,3-Diaminopyridine | Diethyl oxalate | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | Cyclo-condensation |
| Pyrrole-2,3-dicarboxylate | Ammonia, then cyclization | This compound | Cyclo-condensation |
| Aminopyrrole, Aldehyde, β-ketoester | N/A | Substituted Pyrrolo[3,2-b]pyridine | Hantzsch-type synthesis |
The Hemetsberger synthesis, a method for preparing indole-2-carboxylic esters from α-azido-cinnamic esters, could be conceptually adapted for the synthesis of the pyrrolopyridine core. Starting with a 3-azido-2-vinylpyridine derivative, thermal or photochemical decomposition could lead to a nitrene intermediate, which could then cyclize onto the pyridine ring to form the pyrrolo[3,2-b]pyridine scaffold. Subsequent oxidation and functional group manipulations would be necessary to install the dione functionality.
Another specific cyclization could involve an intramolecular Heck reaction. A pyridine precursor bearing an acrylamide and a halide in appropriate positions could undergo palladium-catalyzed intramolecular cyclization to construct the fused pyrrolidinone ring, which could then be further oxidized to the desired dione.
| Precursor | Key Reaction Step | Intermediate/Product |
| 3-Azido-2-vinylpyridine derivative | Thermolysis/Photolysis | Pyrrolo[3,2-b]pyridine |
| Halogenated pyridine with acrylamide side chain | Pd-catalyzed cyclization | Pyrrolidinone-fused pyridine |
Derivatization and Structural Modifications
The core structure of pyrrolopyridine-diones serves as a versatile scaffold that can be chemically modified at several positions to generate a diverse library of compounds. These modifications are crucial for tuning the molecule's physicochemical and biological properties. The primary sites for derivatization include the nitrogen atom of the pyrrole ring and various positions on the pyridine ring.
N-Substitution Reactions (e.g., N-Alkylation, Mannich Bases)
The imide nitrogen of the pyrrolidine-2,5-dione ring is a key site for introducing a wide range of substituents through N-alkylation and Mannich reactions.
N-Alkylation: This common strategy involves the reaction of the pyrrolopyridine-dione, or its corresponding potassium salt, with various haloalkanes. For instance, N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized by reacting the starting imide with compounds like 1,4-dibromobutane, 1,2-dibromoethane, and 1-bromo-2-chloroethane. nih.gov These reactions are typically carried out in solvents like dimethylformamide (DMF) or acetonitrile, often in the presence of a base such as anhydrous potassium carbonate to facilitate the reaction. nih.govnih.gov The length and functionality of the alkyl linker can be systematically varied to explore structure-activity relationships. nih.gov
Mannich Bases: The Mannich reaction provides a route to N-aminomethyl derivatives. This one-pot reaction typically involves the parent imide, formaldehyde, and a secondary amine. For example, N-aminomethyl derivatives of 2-methoxy- or 2-ethoxy-6-methyl-3,4-pyridinedicarboximide were synthesized by reacting the imide with 33% formalin and a substituted piperazine in a tetrahydrofuran (THF) solution. nih.gov These Mannich bases introduce a basic amine residue connected by a methylene bridge, significantly altering the polarity and pharmacological profile of the parent compound. nih.govisca.me
| Reaction Type | Reagents | Solvent/Conditions | Resulting Substituent | Reference |
|---|---|---|---|---|
| N-Alkylation | 1,4-dibromobutane, Potassium Salt of Imide | Dimethylformamide (DMF), Room Temperature | N-bromobutyl | nih.gov |
| N-Alkylation | 1,2-dibromoethane, Anhydrous K2CO3 | Acetonitrile, Reflux | N-bromoethyl | nih.govnih.gov |
| N-Alkylation | 1-bromo-2-chloroethane, Anhydrous K2CO3 | Acetonitrile, Reflux | N-chloroethyl | nih.gov |
| Mannich Reaction | Formalin (33%), 2- or 3-chlorophenyl-1-piperazine | Tetrahydrofuran (THF), Boiling | N-methylene-(arylpiperazine) | nih.gov |
Functionalization at Other Ring Positions
Beyond N-substitution, the pyridine ring of the scaffold offers opportunities for further functionalization. Modifications can include altering existing substituents or introducing new ones to modulate the electronic and steric properties of the molecule.
Research on related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has demonstrated various modifications. These include changing the alkoxy substituent at position 2 of the pyridine ring and replacing the phenyl ring at the N-4 position of a piperazine substituent with other cyclic amines like morpholine, piperidine, or pyrrolidine (B122466). acs.org In another example, the carbonyl group at the 6-position was substituted with a 5,6-dimethoxypyridin-3-yl ring, leading to a new derivative. acs.org Such modifications are key to developing compounds with tailored properties.
Organocatalytic Synthesis Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For pyrrolopyridine systems, N-heterocyclic carbenes (NHCs) have been successfully employed.
A notable example is the first atroposelective synthesis of pyrrolo[3,4-b]pyridines, which was achieved using NHC catalysis. nih.gov This method produced a range of chiral atropisomers (molecules with axial chirality) in high yields and with excellent enantioselectivities (96–99% enantiomeric excess). nih.gov The study highlighted that the resulting C–N axial chirality was configurationally stable. nih.gov While this specific example addresses the pyrrolo[3,4-b]pyridine isomer, it demonstrates the potential of organocatalysis for the stereocontrolled synthesis of this class of heterocyclic compounds.
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination (for related pyrrole-diones)
While the specific crystal structure of 1H-pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione is not extensively detailed in the reviewed literature, significant insights can be drawn from the X-ray crystallographic analysis of structurally related pyrrole-diones. A notable example is the analysis of 3,4-Bis[1-(prop-2-ynyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione, which shares the fundamental 1H-pyrrole-2,5-dione core.
In the crystal lattice, the molecules of 3,4-Bis[1-(prop-2-ynyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione are interconnected through intermolecular hydrogen bonds. Specifically, the N-H group of the pyrrole-dione ring and the carbonyl oxygen (C=O) are involved in these interactions, leading to the formation of distinct supramolecular assemblies. nih.govnih.gov The planarity of the pyrrole-dione ring system is a key feature, influencing the packing of the molecules in the crystal. The indole ring systems, in this particular derivative, are observed to be nearly planar. nih.govnih.gov
The crystallographic data for this related compound are summarized in the interactive table below:
| Crystal Data | |
| Compound | 3,4-Bis[1-(prop-2-ynyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione |
| Molecular Formula | C₂₆H₁₇N₃O₂ |
| Molecular Weight | 403.43 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.8015(14) Åb = 11.2619(14) Åc = 11.838(3) Å |
| α = 62.860(17)°β = 73.625(16)°γ = 79.593(12)° | |
| Volume | 999.9(3) ų |
| Z (Molecules per unit cell) | 2 |
Note: The data presented is for a structurally related pyrrole-dione and is intended to be illustrative of the type of information obtained from X-ray crystallography.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and confirming its molecular formula. This method measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula.
For derivatives of pyrrole-diones, elemental analysis has been instrumental in verifying their synthesis and purity. For instance, in the synthesis of various 1-(N,N-diethylcarbamyl)-4-(aroyl)-5-(aryl)-1H-pyrrole-2,3-dione derivatives, elemental analysis was employed to confirm the successful incorporation of different substituents. acgpubs.org
The results from these analyses are typically presented as a comparison between the calculated and found percentages of C, H, and N. A close agreement between these values, generally within a ±0.4% margin, is considered a strong confirmation of the compound's identity and purity.
The following interactive table provides examples of elemental analysis data for some pyrrole-dione derivatives, showcasing the verification of their elemental composition.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | C₂₂H₂₀N₂O₄ | Calculated | 70.20 | 5.36 | 7.44 |
| Found | 69.94 | 5.44 | 7.41 | ||
| 3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one (related heterocyclic) | C₁₇H₁₄N₂O₂ | Calculated | 73.37 | 5.07 | 10.07 |
| Found | 73.51 | 4.98 | 9.98 | ||
| 3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one (related heterocyclic) | C₁₈H₁₆N₂O₄ | Calculated | 66.66 | 4.97 | 8.64 |
| Found | 66.69 | 5.00 | 8.58 |
Note: The data presented are for structurally related pyrrole-dione and heterocyclic compounds to illustrate the application of elemental analysis. acgpubs.org
Computational and Theoretical Investigations of 1h Pyrrolo 3,2 B Pyridine 2,5 3h,4h Dione
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are principal methods used to investigate the electronic characteristics of pyrrolo[3,2-b]pyridine-dione analogues. These calculations are crucial for understanding the distribution of electrons within the molecule and predicting its reactivity and optical properties.
For instance, DFT has been employed to calculate the optimal structure of related nitrogen-containing heterocyclic compounds, such as 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, showing consistency between the optimized molecular geometry and the structure determined by single-crystal X-ray diffraction. bohrium.com Such studies confirm the reliability of computational methods for predicting the structural and electronic properties of these systems.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. bohrium.comnih.gov
Quantum chemical calculations on derivatives of the related pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (isoDPP) core have provided detailed information on their frontier orbitals. The energies of HOMO and LUMO levels are influenced by the aromatic substituents attached to the core structure. Molecules with a small energy gap are generally more polarizable and exhibit higher chemical reactivity. nih.gov For 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, a related heterocyclic system, the calculated orbital energy gap was found to be 4.4722 eV. bohrium.com
Detailed HOMO and LUMO energy levels for several isoDPP derivatives have been calculated, as shown in the table below.
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | -6.100 | -2.650 | 3.450 |
| 1,4-diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | -5.875 | -2.708 | 3.167 |
| 1,4-bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | -5.710 | -2.579 | 3.131 |
The nature of electronic transitions is fundamental to the photophysical properties of these compounds. Quantum-chemical calculations have been instrumental in elucidating the charge transfer (CT) character of excited states in pyrrolo[3,2-b]pyrrole-dione derivatives. nih.gov For a series of iso-DPP-oligothiophenes, studies have shown that as the length of the oligothiophene moiety increases, the charge transfer character of the lowest excited state becomes more pronounced. nih.gov This enhanced CT character can preclude high fluorescence quantum yields, explaining the weak luminescence observed in these systems. nih.gov
Molecular Modeling and Conformational Analysis
Molecular modeling is essential for determining the most stable three-dimensional structure of a molecule. DFT calculations are frequently used to optimize molecular geometries and explore different conformations. bohrium.com For a derivative of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405), optimization of the molecular structure revealed that the minimum energy corresponds to a geometry where the angle between the planes of the donor and acceptor groups is 43°. nih.gov This indicates a balance between stabilizing electronic interactions and destabilizing steric hindrance. nih.gov
In studies of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, computational analysis identified two relatively stable conformations, with the DFT-optimized structure showing good agreement with experimental X-ray diffraction data. bohrium.com This underscores the predictive power of molecular modeling for understanding the preferred spatial arrangement of atoms in these heterocyclic systems.
Photophysical Property Predictions
Theoretical calculations are a cornerstone for predicting and interpreting the photophysical properties of molecules, including their absorption and emission of light. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating excited-state properties. researchgate.net
For derivatives of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP), TD-DFT calculations have predicted that the transition from the lowest energy singlet excited state (S1) to the ground state (S0) is optically forbidden due to the centrosymmetric geometries of the compounds. researchgate.net This theoretical finding is consistent with experimental observations that these compounds are weakly luminescent. researchgate.net
The oscillator strength (f) is a dimensionless quantity that expresses the probability of an electronic transition. A higher oscillator strength corresponds to a stronger absorption of light. Quantum-chemical calculations are used to determine this value and explain the intensity of spectral bands.
Studies on iso-DPP-oligothiophenes (iDPPnTs) have shown that their very weak fluorescence can be attributed to a loss in oscillator strength for the lowest energy transition, which is related to the symmetry of the lowest excited state. nih.gov For a specific π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole dye, the calculated oscillator strength for its absorption in DCM was 0.815. nih.gov TD-DFT calculations on isoDPP derivatives provide detailed predictions of excitation energies and their corresponding oscillator strengths, as shown below.
| Compound Derivative | Excited State | Symmetry | Calculated Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|---|
| 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | S1 | Ag | 2.7177 | 0.0000 |
| S2 | Au | 3.2408 | 0.3794 | |
| 1,4-diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | S1 | Ag | 2.5937 | 0.0000 |
| S2 | Au | 3.0645 | 0.5487 | |
| 1,4-bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione | S1 | Ag | 2.5714 | 0.0000 |
| S2 | Au | 2.9348 | 0.6276 |
Two-photon absorption is a nonlinear optical process with applications in bio-imaging and materials science. Theoretical studies are vital for designing molecules with enhanced 2PA properties. Combined experimental and theoretical investigations on quadrupolar molecules featuring a highly electron-rich pyrrolo[3,2-b]pyrrole (B15495793) core have demonstrated large 2PA cross-section values (σ2PA) of approximately 10² to 10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). researchgate.netnih.gov These large values, observed at wavelengths between 650-700 nm, are in agreement with quantum-chemical calculations and correspond to transitions that are two-photon allowed but one-photon forbidden. nih.gov Furthermore, these calculations predict that increasing the planarity of the molecule can lead to a further increase in the 2PA cross-section values. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione, might interact with a biological target at the atomic level.
Despite a thorough review of available scientific data, no studies detailing the molecular docking simulations of this compound with any specific protein targets were identified. Consequently, there is no data to present regarding its binding affinities, interaction modes, or key amino acid residues involved in potential complexes.
Table 1: Molecular Docking Simulation Data for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Pharmacophore Model Development for Receptor Antagonism
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These models are instrumental in virtual screening and the design of new molecules with desired biological activities.
The development of pharmacophore models for receptor antagonism involving this compound has not been reported in the reviewed scientific literature. As such, there are no established pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, or aromatic rings, that have been defined for the antagonistic activity of this specific compound.
Table 2: Pharmacophore Model Features for this compound Receptor Antagonism
| Pharmacophoric Feature | Number of Features | Spatial Constraints | Associated Receptor |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar Studies of 1h Pyrrolo 3,2 B Pyridine 2,5 3h,4h Dione Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of 1H-pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione derivatives is profoundly influenced by the nature and position of various substituents. Research has systematically explored modifications at several positions of the core scaffold to optimize potency and selectivity.
Derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as colchicine-binding site inhibitors with anticancer properties. nih.govsemanticscholar.org In one such study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antitumor activities. The presence of an indolyl group as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring resulted in a compound with potent activity against three cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM. nih.govsemanticscholar.org
In the context of PARP inhibition, modifications to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold have been explored. Holding a 3,4-dichlorophenyl northern portion constant, variations in the amide portion showed that most derivatives exhibited moderate to good inhibition against PDE4B, with IC50 values ranging from 0.11–1.1 μM. nih.gov
The following interactive table summarizes the impact of various substituents on the biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines.
| Compound | R | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | H | 0.85 | 1.02 | 1.33 |
| 10h | 4-OCH3 | 0.53 | 0.68 | 0.81 |
| 10k | 4-OC2H5 | 0.41 | 0.52 | 0.65 |
| 10m | 4-Cl | 0.66 | 0.79 | 0.94 |
| 10t | 5-indolyl | 0.12 | 0.15 | 0.21 |
Positional Isomerism and Stereochemical Effects on Activity
The arrangement of atoms within the heterocyclic core and the three-dimensional orientation of substituents play a crucial role in the biological activity of these compounds.
Positional Isomerism: The pyrrolopyridine scaffold can exist in six isomeric forms, and the position of the nitrogen atom in the pyridine (B92270) ring significantly impacts the molecule's electronic properties and its ability to interact with biological targets. mdpi.com For instance, a scaffold-hopping experiment to identify PDE4B inhibitors revealed that moving from a 1H-benzo[d]imidazole core to a pyrrolo[2,3-b]pyridine scaffold led to an increase in potency. nih.gov While direct comparative studies on all six isomers of this compound are not extensively documented in the reviewed literature, the principle that isomeric scaffolds can have different biological activities is well-established for related heterocyclic systems. nih.govmdpi.com
Stereochemical Effects: The introduction of chiral centers in the substituents of the this compound core can lead to stereoisomers with different biological activities. The five-membered pyrrolidine (B122466) ring, a common feature in many biologically active compounds, allows for the exploration of pharmacophore space due to its sp3-hybridization and non-planar nature. nih.gov The spatial orientation of substituents on this ring can lead to different binding modes with target proteins. nih.gov While specific studies on the stereochemical effects of substituents on the this compound scaffold are not detailed in the provided search results, the importance of stereochemistry in drug design is a fundamental concept. nih.gov
Identification of Key Pharmacophoric Elements
Pharmacophore modeling has been instrumental in identifying the essential structural features of this compound derivatives that are necessary for their biological activity. For PARP inhibitors, a general pharmacophore model includes hydrogen bond donors and acceptors, as well as aromatic hydrophobic cores. researchgate.net
In the case of PARP-1 inhibitors, an optimal pharmacophore model was confirmed to include two hydrogen-bonding acceptors and two aromatic hydrophobic cores. researchgate.net The lactam moiety of the dione (B5365651) core is a critical feature, often participating in hydrogen bonding interactions with key amino acid residues in the enzyme's active site. nih.gov The aromatic rings of the scaffold and its substituents contribute to binding through π-stacking interactions with aromatic residues in the binding pocket. nih.gov For instance, in a pharmacophore model for PARP-1 inhibitors, features identified as crucial were one hydrogen bond donor, one hydrogen bond acceptor, one aromatic feature, and one hydrophobic feature. nih.gov
Rational Design Strategies Based on SAR Data
The wealth of SAR data has enabled the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov
One successful strategy has been the use of scaffold hopping, where the core scaffold is replaced with a bioisosteric equivalent to explore new chemical space and improve properties. nih.gov For example, replacing an imidazole (B134444) moiety with a pyrrolo[2,3-b]pyridine led to an increase in potency for PDE4B inhibitors. nih.gov
Furthermore, structure-based design, often guided by X-ray crystallography of ligand-protein complexes, has allowed for the targeted modification of substituents to enhance binding affinity. For acetyl-CoA carboxylase (ACC) 1 inhibitors, initial SAR studies of a 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide scaffold identified the importance of a hydrogen bond donor and acceptor for inhibitory potency. nih.gov This understanding led to the discovery of a potent and orally available ACC1 inhibitor. nih.gov
Biological Activity and Mechanistic Insights of Fused Pyrrole Pyridine Diones
Modulation of Enzymatic Activity
Fused pyrrole-pyridine diones and related structures have demonstrated the ability to inhibit several key enzymes implicated in pathological processes, including inflammation and metabolic disorders.
Cyclooxygenase (COX-1/COX-2) Inhibition
Derivatives of the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov In vitro assays have shown that these compounds can inhibit both COX-1 and COX-2 isoforms. nih.gov The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, thereby mediating anti-inflammatory effects. nih.gov
Research into a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that their inhibitory potency is comparable to the established non-steroidal anti-inflammatory drug (NSAID), meloxicam. researchgate.net Molecular docking studies suggest that these compounds bind within the active site of cyclooxygenases, with interactions stabilized by hydrogen bonding and van der Waals forces. nih.govresearchgate.net For instance, the most active COX-2 inhibitor from one study, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was found to form hydrogen bonds with Arg120 and Tyr355 residues in the enzyme's active site. nih.gov
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Meloxicam | 2.13 | 1.52 | 1.40 |
| Compound A | 1.98 | 1.61 | 1.23 |
| Compound B | 1.87 | 1.55 | 1.21 |
| Compound C | 1.79 | 1.49 | 1.20 |
| Compound D | 1.65 | 1.32 | 1.25 |
| Compound E | 1.53 | 1.24 | 1.23 |
Table based on data for N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives from Szkatuła et al., 2020.
Serum and Glucocorticoid-regulated Kinase (SGK1) Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in crucial cellular functions, including cell survival, proliferation, and ion transport. koreascience.kr Dysregulation of SGK1 activity is linked to various diseases, such as cancer and inflammatory conditions. koreascience.kr Certain pyrrolo-pyridine compounds have been investigated as inhibitors of this kinase. For example, the pyrrolo-pyridine compound GSK650394 has been identified as a potent SGK1 inhibitor with an IC₅₀ value of 62 nM. nih.gov While specific research on 1H-pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione is limited, studies on related fused pyrrole (B145914) structures show moderate to weak activity against SGK1, suggesting the scaffold may not be optimal for potent inhibition of this particular kinase without significant modification. nih.govnih.gov
HMG-CoA Reductase Inhibition (for related pyrrole-diones)
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. Statins, which are HMG-CoA reductase inhibitors, are critical drugs for managing hypercholesterolemia. Research has explored various pyrrole-based compounds as potential HMG-CoA reductase inhibitors. Efforts have focused on designing hepatoselective inhibitors to minimize side effects like myalgia. nih.gov Studies on substituted pyrroles have led to the discovery of potent inhibitors, with strategies including the replacement of lipophilic groups with more polar functions to increase liver selectivity. nih.gov While not specifically focused on the dione (B5365651) structure, this research highlights the potential of the broader pyrrole class of compounds to be developed into effective HMG-CoA reductase inhibitors. nih.gov
Receptor Interaction Studies (e.g., Neuropeptide Y5 Receptor Antagonism)
Anti-proliferative and Cytotoxic Mechanisms
Several derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant anti-proliferative and cytotoxic activity against various human cancer cell lines. semanticscholar.orgnih.gov These compounds have been designed as inhibitors that bind to the colchicine-binding site on tubulin. nih.gov By interfering with tubulin polymerization, they disrupt the formation and dynamics of microtubules, which are essential for cell division. semanticscholar.org
This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, preventing mitotic progression and ultimately inducing apoptosis (programmed cell death). semanticscholar.org Studies have shown that certain 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives exhibit potent antitumor activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
| Cisplatin | 8.56 | 10.23 | 15.34 |
| CA-4 | 0.003 | 0.005 | 0.004 |
Table based on in vitro antiproliferative activity data for 1H-pyrrolo[3,2-c]pyridine derivative 10t from Liu et al., 2024.
Immunomodulatory Effects (e.g., Inhibition of Pro-inflammatory Cytokines)
The fused pyrrolopyridine core is a key feature in molecules designed to modulate the immune system. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK3. nih.govacs.org JAKs are critical enzymes in the signaling pathways of numerous cytokines that mediate inflammatory and immune responses. nih.govsigmaaldrich.com
By inhibiting JAK3, which is primarily associated with cytokine receptors in immune cells, these compounds can block the signaling of interleukins (such as IL-2), thereby suppressing T-cell proliferation. nih.govresearchgate.net This mechanism is central to their immunomodulatory effects and makes them promising candidates for treating autoimmune diseases and preventing organ transplant rejection. nih.gov For example, compound 14c, a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, was identified as a potent JAK3 inhibitor that demonstrated a significant immunomodulating effect on IL-2-stimulated T-cell proliferation. nih.gov Research on other fused pyrrole systems has also shown direct inhibitory activity towards the production of pro-inflammatory cytokines, indicating multiple potential avenues for immunomodulation by this class of compounds. mdpi.comnih.gov
Other Emerging Biological ActivitiesA search for other emerging biological activities for this compound did not yield any specific research findings.
Antipyretic Activity
There is no specific information available in the provided search results regarding the antipyretic activity of this compound.
Anticoagulant Activity
There is no specific information available in the provided search results regarding the anticoagulant activity of this compound.
Interaction with Biological Macromolecules (e.g., Serum Albumins)
There is no specific information available in the provided search results regarding the interaction of this compound with biological macromolecules such as serum albumins.
Potential Advanced Applications and Future Directions
Applications in Organic Electronics (e.g., Organic Field-Effect Transistors)
The development of novel organic semiconductors is crucial for advancing organic electronics. The core structure of 1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione, also known as isoDPP, has been investigated for its potential in this arena. Researchers have successfully synthesized several isoDPP derivatives, including 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione and its thiophene-containing analogues, and demonstrated their ability to form thin films via vacuum evaporation. researchgate.net
Grazing-incidence wide-angle X-ray scattering (GIWAXS) measurements revealed that these films can possess significant structural ordering, a critical prerequisite for efficient charge transport in organic field-effect transistors (OFETs). researchgate.net For instance, films of 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione and 1,4-diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione exhibited structural arrangements similar to their single-crystal forms. researchgate.net While another derivative showed features associated with liquid crystalline materials, this inherent capacity for self-assembly underscores the potential of the isoDPP core as a building block for OFETs. researchgate.net Although performance data for OFETs based on this specific dione (B5365651) are not yet widely reported, related fused-ring pyridine-dione systems have shown promise, suggesting a viable path forward for isoDPP-based materials.
Non-Linear Optical (NLO) Material Development
Non-linear optical (NLO) materials, which alter the properties of light, are fundamental to technologies like frequency conversion and optical switching. photonics.comdtic.mil The development of NLO materials often focuses on molecules with significant charge separation or delocalized π-electron systems. Second-order NLO effects, such as second-harmonic generation (SHG), require materials to have a non-centrosymmetric structure. photonics.comaps.org While many simple derivatives of the this compound core are centrosymmetric, the synthesis of unsymmetrical derivatives could induce the necessary asymmetry for second-order NLO properties. researchgate.net
More promisingly, the parent pyrrolo[3,2-b]pyrrole (B15495793) scaffold exhibits significant third-order NLO properties, specifically two-photon absorption (2PA). nih.gov This phenomenon arises from the highly electron-rich nature of the heterocyclic core. nih.gov Studies on quadrupolar molecules incorporating the pyrrolo[3,2-b]pyrrole core flanked by electron-withdrawing groups have shown large 2PA cross-section values (σ2PA) in the range of 100-1000 GM. nih.gov Given that the this compound structure inherently contains electron-withdrawing lactam groups fused to this electron-rich core, it represents a promising candidate for materials with strong third-order NLO activity.
| Compound Class | NLO Property | Key Finding |
| Quadrupolar Pyrrolo[3,2-b]pyrroles | Two-Photon Absorption (2PA) | Large cross-section values (up to 530 GM) are observed due to the electron-rich core. nih.gov |
| This compound | Potential 2PA | The presence of electron-withdrawing dione groups suggests strong potential for third-order NLO effects. |
| Unsymmetrical Derivatives | Potential SHG | Asymmetrical substitution could break centrosymmetry, enabling second-order NLO properties. photonics.com |
Development as Fluorescent Probes or Dyes
The fluorescence properties of the this compound (isoDPP) core are markedly different from its more common DPP isomer. Detailed photophysical studies and time-dependent density functional theory (TDDFT) calculations have shown that isoDPP derivatives are typically very weakly luminescent. researchgate.net This low fluorescence is attributed to the fact that the transition between the ground state (S0) and the lowest energy singlet excited state (S1) is optically forbidden due to the molecule's centrosymmetric geometry. researchgate.net This characteristic severely limits their direct application as fluorescent dyes.
In stark contrast, the reduced, non-dione parent scaffold, 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405), is the most electron-rich simple aromatic heterocycle and forms the basis for dyes with strong fluorescence. researchgate.net Derivatives of this reduced core, synthesized through methods such as Fe(III)-catalyzed multicomponent reactions, can exhibit high fluorescence quantum yields. rsc.org For example, a derivative bearing two 4-nitrophenyl substituents shows a fluorescence quantum yield as high as 0.96 in cyclohexane. nih.gov This stark difference between the dione and the reduced pyrrolopyrrole highlights the critical role of the carbonyl groups in quenching luminescence. The weak emission of the dione could, however, be advantageous in applications where a long-lived excited triplet state is desirable, such as in photodynamic therapy or as triplet sensitizers. researchgate.net
| Scaffold | Fluorescence Property | Underlying Reason |
| This compound (isoDPP) | Very weak fluorescence | Optically forbidden S0 -> S1 transition due to molecular symmetry. researchgate.net |
| 1,4-Dihydropyrrolo[3,2-b]pyrrole | Strong fluorescence (QY up to 0.96) | Highly electron-rich aromatic core allows for strong, optically allowed transitions. nih.gov |
Future Synthetic Challenges and Opportunities
A significant opportunity lies in the development of more efficient, one-pot, or multicomponent reactions. For the parent pyrrolo[3,2-b]pyrrole core, an iron(III)-catalyzed multicomponent reaction of primary aromatic amines, aldehydes, and biacetyl has been developed, providing access to a wide range of derivatives in good yields. rsc.org Adapting such a streamlined strategy for the synthesis of the dione derivative would be a major advancement. This could involve exploring novel starting materials or catalytic systems that enable the direct construction of the fused lactam system in fewer steps. Overcoming these synthetic hurdles is key to unlocking the full potential of this class of compounds.
Outlook for Therapeutic Development and Target Identification
While this compound itself has not been extensively studied for biological activity, its various structural isomers are rich in pharmacological properties, suggesting a promising outlook for therapeutic development. The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.
Derivatives of the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown significant potential as analgesic and sedative agents. mdpi.com These compounds have demonstrated high activity in preclinical pain models, with some derivatives showing efficacy comparable to morphine. mdpi.com The mechanism is not fully elucidated, but their activity points toward targets within the central nervous system. mdpi.com
Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective kinase inhibitors, a major class of anticancer drugs. rsc.org Specific compounds from this class have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org
The structural analogy of this compound to these biologically active isomers makes it a compelling scaffold for screening against a range of biological targets, particularly those related to pain, inflammation, and oncology. Future research should focus on synthesizing a library of derivatives and evaluating their activity against targets like kinases, ion channels, and other receptors to identify novel therapeutic leads.
| Isomeric Scaffold | Primary Therapeutic Area | Example Biological Target/Activity |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Analgesia / Sedation | High activity in "writhing" and "hot plate" pain models. mdpi.com |
| 1H-Pyrrolo[2,3-b]pyridine | Oncology | Potent inhibition of Fibroblast Growth Factor Receptors (FGFRs). rsc.org |
| This compound | Unexplored | Potential for activity against CNS targets or kinases based on isomeric structures. |
Q & A
Q. What are the key structural features of 1H-pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione, and how are they validated experimentally?
The compound’s core structure includes a fused pyrrolopyridine ring system with two ketone groups at positions 2 and 5. X-ray crystallography reveals that the pyridine ring adopts a half-chair conformation, while substituents (e.g., aryl groups) often orient perpendicularly to the heterocyclic plane . Bond length variations (e.g., C–O bonds at 1.21–1.24 Å) are attributed to electron-withdrawing effects of nitrogen atoms in the pyridine ring . Validation methods include single-crystal X-ray diffraction (R-factor ≤ 0.043) and NMR spectroscopy (e.g., δ ~8.3 ppm for pyrrolo-protons) .
Q. What synthetic strategies are effective for preparing 1H-pyrrolo[3,2-b]pyridine derivatives?
Common approaches include:
- Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl substituents at the 3- or 5-positions using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Suzuki conditions .
- Electrophilic substitution : Halogenation (e.g., NIS in acetone) to functionalize the pyrrole ring .
- Cyclization reactions : Microwave-assisted synthesis for improved regioselectivity and reduced reaction time . Example: Synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (36% yield via silica gel chromatography) .
Q. How are spectroscopic techniques employed to characterize substituted pyrrolo[3,2-b]pyridines?
- ¹H/¹³C NMR : Distinct signals for pyrrolo-protons (δ 8.3–8.4 ppm) and aryl substituents (e.g., δ 6.8–7.5 ppm for dihydroxyphenyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 317.0936 for C₁₉H₁₃N₂O₃) .
- IR : Identify carbonyl stretches (~1600–1700 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of FGFR inhibitory activity in pyrrolo[3,2-b]pyridine derivatives?
- Substitution patterns : 5-Trifluoromethyl groups enhance FGFR1 potency (IC₅₀ = 7 nM), while 3-methoxy groups improve hydrophobic pocket interactions .
- Ligand efficiency : Low molecular weight (e.g., compound 4h , MW ~400 g/mol) balances potency and pharmacokinetic properties .
- Pan-FGFR selectivity : Modifications at the 5-position reduce FGFR4 activity (IC₅₀ = 712 nM vs. FGFR1–3 IC₅₀ ≤ 25 nM) .
Q. What experimental models are used to evaluate the anticancer potential of pyrrolo[3,2-b]pyridines?
- In vitro assays :
- Proliferation/apoptosis : 4T1 breast cancer cells treated with 4h (IC₅₀ ~50 nM) show caspase-3 activation and reduced viability .
- Migration/invasion : Transwell assays demonstrate >50% inhibition of 4T1 cell motility at 100 nM .
Q. How do electronic effects influence the reactivity of pyrrolo[3,2-b]pyridines in functionalization reactions?
- Electron-deficient rings : The pyridine nitrogen directs electrophilic substitution to the pyrrole C3 position (e.g., nitration at C3 using HNO₃) .
- Steric hindrance : Bulky substituents at C5 (e.g., 3,4-dimethoxyphenyl) reduce regioselectivity in cross-coupling reactions, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
- Meta-analysis : Compare IC₅₀ values across studies (e.g., FGFR1 inhibition ranges: 7–25 nM vs. 50–100 nM) to identify assay-dependent variability (e.g., ATP concentration differences) .
- Crystallographic data : Correlate binding modes (e.g., hydrogen bonding with FGFR1 hinge region) with activity trends .
Q. How are computational methods integrated into the design of pyrrolo[3,2-b]pyridine-based kinase inhibitors?
- Docking simulations : Predict binding poses in FGFR1’s ATP-binding pocket (e.g., 4h forms H-bonds with Ala564 and Glu531) .
- QSAR models : Use Hammett constants (σ) to optimize electron-withdrawing substituents for enhanced potency .
Methodological Considerations
Q. What purification techniques are optimal for isolating pyrrolo[3,2-b]pyridine derivatives?
Q. How can researchers mitigate challenges in regioselective functionalization of the pyrrolo[3,2-b]pyridine scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
